4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde
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Overview
Description
4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde is an organic compound with the molecular formula C23H18N2O2 and a molecular weight of 354.409 g/mol. This compound is characterized by the presence of a phthalazine ring linked to a benzaldehyde moiety through an ether linkage, with a dimethylphenyl group attached to the phthalazine ring. It is used in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of 4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde is BRD4 , a protein that plays a crucial role in gene expression and cancer progression . BRD4 inhibitors have shown promising potential in cancer therapy .
Mode of Action
The compound interacts with its target, BRD4, by inhibiting its activity. This inhibition results in significant anti-proliferative activity against cancer cells . The compound’s phthalazinone moiety mimics the PAPR1 substrate, resulting in a moderate inhibitory effect on PARP1 .
Biochemical Pathways
The inhibition of BRD4 affects the expression of various genes, including c-MYC and γ-H2AX . This leads to DNA damage, inhibition of cell migration and colony formation, and arrest of the cell cycle at the G1 phase .
Result of Action
The compound’s action results in significant anti-proliferative activity against cancer cells, particularly breast cancer cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde typically involves the following steps:
Formation of the Phthalazine Ring: The phthalazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via electrophilic aromatic substitution reactions, often using Friedel-Crafts alkylation or acylation methods.
Ether Linkage Formation: The ether linkage between the phthalazine ring and the benzaldehyde moiety is formed through nucleophilic substitution reactions, typically using alkyl halides or sulfonates as intermediates.
Introduction of the Benzaldehyde Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzoic acid.
Reduction: 4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Comparison with Similar Compounds
Similar Compounds
4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde: Similar structure with an additional methoxy group on the benzaldehyde moiety.
4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzoic acid: Oxidized form of the compound with a carboxylic acid group instead of an aldehyde group.
4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzyl alcohol: Reduced form of the compound with a primary alcohol group instead of an aldehyde group.
Uniqueness
4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-15-7-10-18(13-16(15)2)22-20-5-3-4-6-21(20)23(25-24-22)27-19-11-8-17(14-26)9-12-19/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHVJXLTDOCEDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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